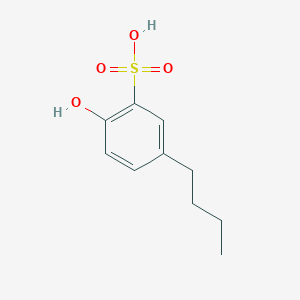

5-Butyl-2-hydroxybenzene-1-sulfonic acid

Description

5-Butyl-2-hydroxybenzene-1-sulfonic acid is a sulfonic acid derivative featuring a benzene ring substituted with a butyl group (C₄H₉) at position 5, a hydroxyl (-OH) group at position 2, and a sulfonic acid (-SO₃H) group at position 1.

Properties

CAS No. |

62266-79-9 |

|---|---|

Molecular Formula |

C10H14O4S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

5-butyl-2-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C10H14O4S/c1-2-3-4-8-5-6-9(11)10(7-8)15(12,13)14/h5-7,11H,2-4H2,1H3,(H,12,13,14) |

InChI Key |

VYAGHYUFKLOIAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 5-butyl-2-hydroxybenzene. The reaction is carried out using sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the efficient formation of the sulfonic acid group .

Industrial Production Methods: In an industrial setting, the production of 5-Butyl-2-hydroxybenzenesulfonic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonic acid group can be reduced to a sulfonate.

Substitution: The butyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed:

Oxidation: Formation of 5-butyl-2-hydroxybenzaldehyde or 5-butyl-2-hydroxybenzoic acid.

Reduction: Formation of 5-butyl-2-hydroxybenzenesulfonate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Butyl-2-hydroxybenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and as a model compound for understanding sulfonation reactions in biological systems .

Medicine: Its structural properties make it a valuable candidate for medicinal chemistry research .

Industry: Industrially, 5-Butyl-2-hydroxybenzenesulfonic acid is used in the production of surfactants, detergents, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications .

Mechanism of Action

The mechanism of action of 5-Butyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Properties

Hydrophobicity :

- The butyl group in the target compound enhances lipophilicity compared to methyl () or acetamido () substituents. Aliphatic analogs like 4-hydroxy-1-butanesulfonic acid () exhibit lower aromaticity, reducing π-π interactions but increasing solubility in polar solvents.

Acidity :

- Sulfonic acid groups (-SO₃H) are strongly acidic (pKa < 2). Electron-withdrawing groups (e.g., bromo in ) slightly enhance acidity, while electron-donating groups (e.g., butyl in the target compound) may reduce it. The hydroxyl group (-OH) in the target compound introduces additional acidity (pKa ~10–12), creating a bifunctional acid system.

Molecular Weight and Applications: Higher molecular weight compounds like Benzophenone-4 (308.31 g/mol, ) are used in UV protection due to aromatic conjugation and stability.

Functional Diversity: Compounds with amino/acetamido groups () are prevalent in dye synthesis, while benzoic acid derivatives () are explored for pharmaceutical applications. The hydroxyl and sulfonic acid groups in the target compound may facilitate hydrogen bonding, enhancing solubility in aqueous systems.

Research Implications and Limitations

- Data Gaps : Direct experimental data on this compound (e.g., solubility, exact pKa) are unavailable in the provided evidence; properties are inferred from structural analogs.

- Synthetic Pathways : The butyl substituent’s steric bulk may complicate synthesis compared to smaller analogs like 5-bromo-2-methylbenzenesulfonic acid ().

- Applications : Further studies are needed to validate the compound’s utility in surfactant formulations or as a building block for functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.